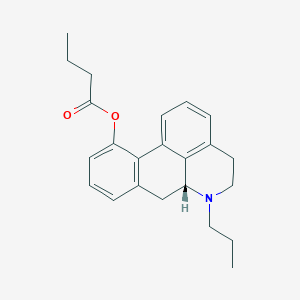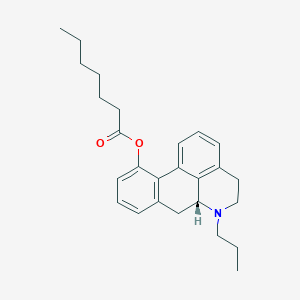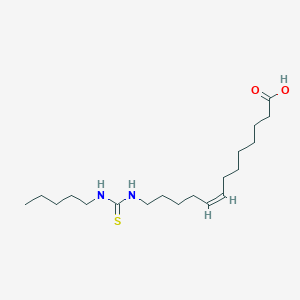![molecular formula C16H11IN4 B10839972 [123I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B10839972.png)
[123I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
123I-DRM-106, also known as Iodine-123-DRM-106, is a radiopharmaceutical compound used primarily in single-photon emission computed tomography (SPECT) imaging. It is particularly valuable in the diagnosis and study of neurological conditions such as Alzheimer’s disease. This compound is a derivative of tropane and is labeled with the radioactive isotope iodine-123, which allows it to be used as a diagnostic agent in medical imaging .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 123I-DRM-106 involves the incorporation of iodine-123 into the molecular structure of DRM-106. This process typically requires a cyclotron to produce iodine-123 by proton irradiation of xenon-124. The reaction conditions must be carefully controlled to ensure the correct incorporation of the radioactive isotope .
Industrial Production Methods
Industrial production of 123I-DRM-106 involves large-scale synthesis using automated systems to ensure consistency and safety. The production process includes the irradiation of xenon-124, followed by chemical reactions to incorporate iodine-123 into DRM-106. The final product is then purified and tested for quality before being distributed for medical use .
Chemical Reactions Analysis
Types of Reactions
123I-DRM-106 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can also occur, particularly in the presence of reducing agents.
Substitution: The iodine-123 in the compound can be substituted with other halogens under certain conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving 123I-DRM-106 include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives of DRM-106, while substitution reactions can lead to the formation of different halogenated compounds .
Scientific Research Applications
123I-DRM-106 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Helps in understanding the distribution and function of biological molecules in living organisms.
Medicine: Primarily used in SPECT imaging to diagnose and monitor neurological conditions such as Alzheimer’s disease and Parkinson’s disease.
Industry: Employed in the development of new diagnostic agents and imaging techniques
Mechanism of Action
The mechanism of action of 123I-DRM-106 involves its binding to specific molecular targets in the brain. The compound binds to dopamine transporters, which are proteins involved in the reuptake of dopamine in the brain. When iodine-123 decays, it emits gamma rays that can be detected using SPECT imaging. This allows for the visualization of dopamine transporter distribution and density in the brain, aiding in the diagnosis of neurological conditions .
Comparison with Similar Compounds
Similar Compounds
Iofetamine (123I): Used in cerebral blood perfusion imaging with SPECT.
N-isopropyl-4-[123I]iodoamphetamine (123I-IMP): Utilized for cerebral blood flow measurement with SPECT
Uniqueness of 123I-DRM-106
123I-DRM-106 is unique in its high affinity for dopamine transporters, making it particularly useful for imaging dopaminergic neurons. This specificity allows for more accurate diagnosis and monitoring of neurological conditions compared to other similar compounds .
Properties
Molecular Formula |
C16H11IN4 |
|---|---|
Molecular Weight |
382.19 g/mol |
IUPAC Name |
6-(123I)iodanyl-2-[4-(1H-pyrazol-5-yl)phenyl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C16H11IN4/c17-13-5-6-16-19-15(10-21(16)9-13)12-3-1-11(2-4-12)14-7-8-18-20-14/h1-10H,(H,18,20)/i17-4 |
InChI Key |
OLFQWTDIJLVADS-HHRLKWFBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=NN2)C3=CN4C=C(C=CC4=N3)[123I] |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NN2)C3=CN4C=C(C=CC4=N3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(3-Biphenyl)-(1,2,4-triazol-4-yl)]-3-phenol](/img/structure/B10839897.png)
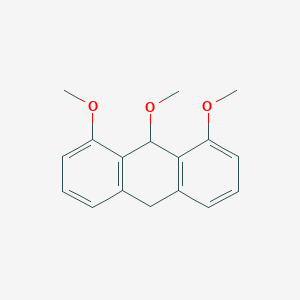

![1-[3-(4-Biphenyl)-(1,2,4-triazol-4-yl)]-3-phenol](/img/structure/B10839910.png)
![1-[Bis(4-bromophenyl)methyl]-3-phenylthiourea](/img/structure/B10839918.png)
![1-[4-Hydroxy-3-(tritylaminomethyl)butyl]uracil](/img/structure/B10839920.png)
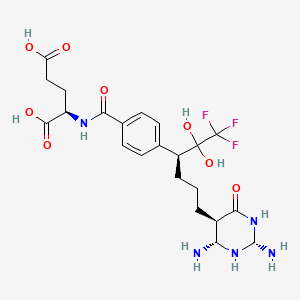
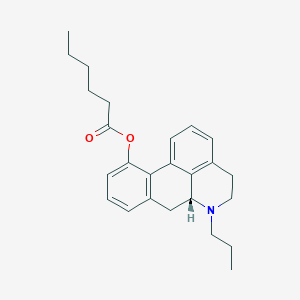
![1-[Bis(4-chlorophenyl)methyl]-3-(4-chlorophenyl)-](/img/structure/B10839941.png)
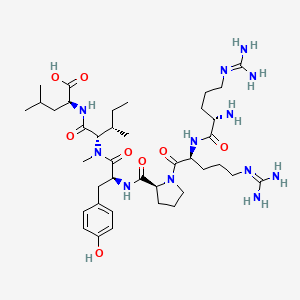
![11-methyl-6,11-dihydro-5H-benzo[a]carbazol-9-ol](/img/structure/B10839947.png)
